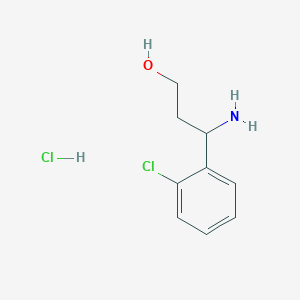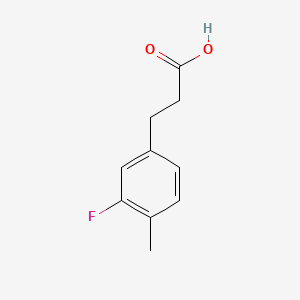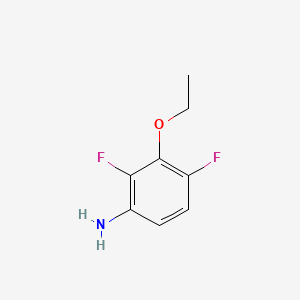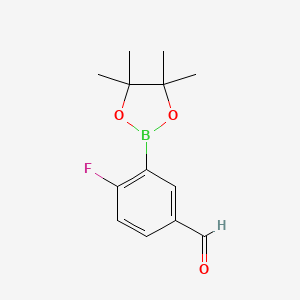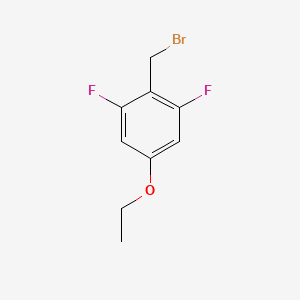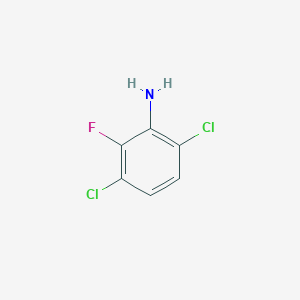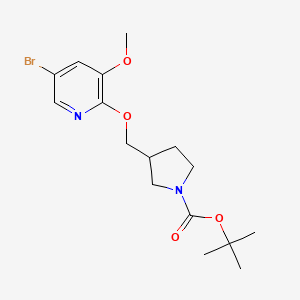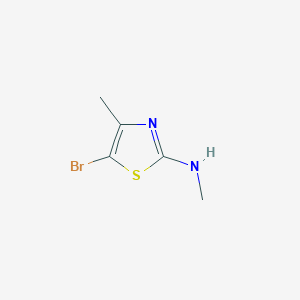
5-bromo-N,4-dimethyl-1,3-thiazol-2-amine
Vue d'ensemble
Description
“5-bromo-N,4-dimethyl-1,3-thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular formula of “5-bromo-N,4-dimethyl-1,3-thiazol-2-amine” is C5H7BrN2S . The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology .
- Method : The synthesis of indole derivatives involves various methods, including the construction of indoles as a moiety in selected alkaloids .
- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Antifungal Properties of Synthetic Compounds
- Field : Medicinal Chemistry
- Application : Synthetic compounds, such as dimethyl-4-bromo-1, are studied for their potential antifungal properties .
- Method : Chemoinformatic methods are utilized for the study and organization of chemical information, a tool widely used for the development of new medical drugs in the pharmaceutical industry .
- Results : The results of these studies are not specified in the source .
-
Antioxidant, Analgesic, and Anti-inflammatory Activities
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to act as antioxidants, analgesics, and anti-inflammatory agents .
- Method : The synthesis of these derivatives involves various chemical reactions .
- Results : These compounds have shown significant analgesic and anti-inflammatory activities .
-
Antimicrobial, Antifungal, and Antiviral Activities
- Field : Pharmaceutical Sciences
- Application : Thiazole derivatives have been studied for their potential antimicrobial, antifungal, and antiviral properties .
- Method : These compounds are synthesized and then tested against various types of microbes, fungi, and viruses .
- Results : Thiazole derivatives have shown promising results in inhibiting the growth of these harmful organisms .
-
Diuretic, Anticonvulsant, and Neuroprotective Activities
- Field : Neurology and Pharmacology
- Application : Thiazole derivatives have been studied for their potential diuretic, anticonvulsant, and neuroprotective properties .
- Method : These compounds are synthesized and then tested for these specific activities .
- Results : Thiazole derivatives have shown promising results in these areas .
-
Antihypertensive Activity
- Field : Pharmacology
- Application : Some thiazole derivatives have been found to have antihypertensive activity .
- Method : These compounds are synthesized and then tested for their ability to lower blood pressure .
- Results : Certain thiazole derivatives have shown promising results in lowering blood pressure .
-
Anti-inflammatory Activity
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been studied for their potential anti-inflammatory properties .
- Method : These compounds are synthesized and then tested for their ability to reduce inflammation .
- Results : Some thiazole derivatives have shown significant anti-inflammatory activities .
-
Antischizophrenia Activity
- Field : Psychiatry
- Application : Thiazole derivatives have been studied for their potential antischizophrenia properties .
- Method : These compounds are synthesized and then tested for their ability to alleviate symptoms of schizophrenia .
- Results : Certain thiazole derivatives have shown promising results in the treatment of schizophrenia .
Propriétés
IUPAC Name |
5-bromo-N,4-dimethyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-3-4(6)9-5(7-2)8-3/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYYDCHMCLJPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N,4-dimethyl-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



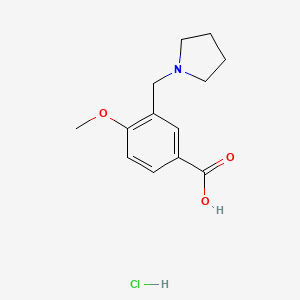
![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)
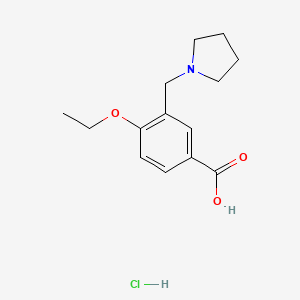
![4-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1439732.png)
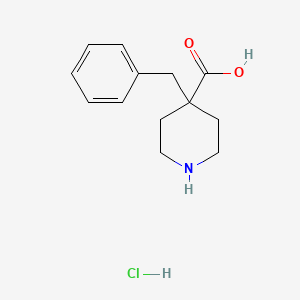
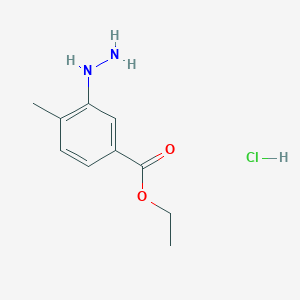
![2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline](/img/structure/B1439740.png)
